Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride is a complex organic compound notable for its unique spirocyclic structure, which features two nitrogen atoms and a carboxylate functional group. With a molecular formula of and a molecular weight of approximately 288.385 g/mol, this compound exhibits significant potential for biological activity, particularly in medicinal chemistry. Its structure includes a benzyl substituent that enhances lipophilicity, potentially influencing pharmacokinetic properties and interactions with biological targets such as protein kinases.
This compound belongs to the class of diazaspiro compounds, which have been studied for their therapeutic effects against various conditions, including obesity, pain, and immune system disorders. The classification of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride as a bioactive molecule makes it of interest for further pharmacological studies and drug discovery efforts .
The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride typically involves multi-step organic reactions. One common synthetic route utilizes tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate as an intermediate. The process often requires specific conditions such as the presence of strong bases or acids and may involve heating and cooling cycles to ensure proper formation of the spirocyclic structure.
A detailed synthesis method includes:
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride features a distinctive spirocyclic structure characterized by:
The compound is represented structurally as follows:
The structural data indicates that it possesses significant steric and electronic properties due to its unique arrangement .
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating more complex molecules .
The mechanism by which Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, thus influencing biochemical pathways related to metabolic processes or cellular signaling.
Research indicates that compounds within this class can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. Understanding these interactions is essential for elucidating the compound's pharmacological profiles and potential therapeutic applications .
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride has potential applications across several scientific fields:
Ongoing research into this compound could uncover new therapeutic avenues and enhance our understanding of its biological mechanisms .
The 2,9-diazaspiro[5.5]undecane scaffold—exemplified by Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride (CAS 1198286-24-6)—represents a privileged structural motif in contemporary medicinal chemistry. Its spirocyclic architecture features two piperidine rings fused via a shared quaternary spiro carbon atom, creating a rigid, three-dimensional framework with defined exit vectors for pharmacophore decoration [3] [8]. This inherent conformational rigidity restricts rotational freedom, locking substituents into bioactive orientations that maximize target engagement while minimizing entropic penalties upon binding [1] [4]. For instance, in protein tyrosine phosphatase SHP2 inhibitors, introducing a spirocyclic core maintained critical hydrogen-bonding interactions in a preorganized geometry, significantly improving cellular efficacy compared to flexible analogs .
The high Fsp³ character (fraction of sp³-hybridized carbons) of this scaffold is a key advantage. With an Fsp³ value of 0.80–0.90 (depending on substituents), it exceeds the Lipinski-recommended threshold (>0.42) associated with improved clinical success rates [1] [8]. This high saturation translates to enhanced solubility and reduced crystal lattice energy, facilitating better absorption than flat, aromatic-rich counterparts [4] [10]. Additionally, the diazaspiro[5.5]undecane core contains two basic nitrogen atoms (pKa ~8–10), enabling salt formation (e.g., dihydrochloride salts) to optimize pharmacokinetics. The scaffold’s stereochemical complexity allows for chiral center exploitation; enantiopure versions enable precise stereoselective interactions with biological targets, as demonstrated in neuropeptide Y antagonists for obesity treatment [3].
Table 1: Key Structural Properties of Diazaspiro[5.5]undecane Core
| Property | Significance | Medicinal Chemistry Impact |
|---|---|---|
| Conformational Rigidity | Restricts bond rotation, freezing bioactive conformation | Reduces entropic cost of binding; improves potency and selectivity [1] |
| High Fsp³ (0.80–0.90) | Measures 3D complexity and saturation | Correlates with clinical success; enhances solubility [4] [8] |
| Dual Basicity | pKa ~8–10 (tertiary amines); forms pharma-salts (e.g., dihydrochloride) | Improves crystallinity, solubility, and membrane permeability [3] [7] |
| Stereogenicity | Chiral quaternary spirocenter enables enantioselective synthesis | Allows optimization of stereospecific target interactions [3] [8] |
| Vectorial Diversity | Substituents project from N1, N9, C2-carboxylate, and spirocarbon in 3D space | Enables simultaneous engagement of disparate binding pockets [9] |
Spirocyclic systems like diazaspiro[5.5]undecane offer distinct advantages over planar aromatics in addressing multiple drug discovery challenges. A critical comparison reveals three key areas of superiority:
Physicochemical Properties: Planar scaffolds (e.g., biphenyls, naphthalenes) typically exhibit high cLogP (>4) and poor aqueous solubility due to strong intermolecular π-stacking. In contrast, spirocycles disrupt symmetry and planarity, lowering melting points and enhancing solubility. For example, Johansson et al. demonstrated that replacing a morpholine (cLogP = −0.44) with a 2-oxa-6-azaspiro[3.3]heptane in MCHr1 antagonists reduced log D by 0.8 units while improving metabolic stability [4]. Similarly, the diazaspiro[5.5]undecane core’s aliphatic character minimizes off-target interactions with hERG channels, which often recognize planar cationic amines [4] [10].
Target Selectivity: The three-dimensionality of spirocycles enables differentiation between structurally similar binding sites. A seminal example is the modification of the PARP inhibitor Olaparib: replacing its planar piperazine with diazaspiro[3.3]heptane (a smaller spirocycle) reduced potency by only 2-fold but increased selectivity for PARP-1 over other PARP family members by >20-fold. This shift was attributed to the out-of-plane projection of the spirocycle’s substituents, which sterically hindered binding to off-target isoforms . In acetyl-CoA carboxylase (ACC) inhibitors for obesity, Pfizer’s pyrazole-fused diazaspiro[5.5]undecan-2-ones achieved nanomolar IC₅₀ values while maintaining >100-fold selectivity over related metabolic enzymes—a feat rarely achievable with flat scaffolds [3].
Metabolic Stability: Planar aromatics are susceptible to cytochrome P450 oxidation and epoxidation, leading to rapid clearance. Spirocycles like diazaspiro[5.5]undecane shield labile groups within their three-dimensional structure and reduce electron-rich surfaces. Reilly et al. observed that spirocyclic analogs of Olaparib exhibited 3-fold lower intrinsic clearance in human liver microsomes due to blocked oxidative hotspots . Furthermore, the gem-dimethyl effect—feasible on spiro scaffolds—imparts steric hindrance to metabolic enzymes, as evidenced by ACC inhibitors where tert-butyl spiro substituents decreased HLM clearance by 4-fold compared to linear chains [3].
Table 2: Performance Comparison: Spirocyclic vs. Planar Scaffolds
| Parameter | Spirocyclic Scaffolds (e.g., Diazaspiro[5.5]undecane) | Planar Aromatic Scaffolds | Advantage |
|---|---|---|---|
| Solubility | High (20–100 µM in PBS pH 7.4) due to low crystallinity | Low (<10 µM) due to π-stacking | +10-fold solubility gain [4] [10] |
| log D | Moderate (1.5–3.0) | Often high (>3.5) | Better membrane permeability; reduced hERG risk [4] |
| Metabolic Stability | t₁/₂ > 60 min (human liver microsomes) | t₁/₂ < 30 min | Improved bioavailability; lower dosing [10] |
| Selectivity | High (SI >50 for target vs. off-targets) | Moderate (SI <20) | Reduced toxicity; wider therapeutic window [3] |
| Synthetic Versatility | Commercial building blocks available (e.g., CAS 1086394-61-7, 1198286-24-6) | Readily available | Enables rapid SAR exploration [5] [7] |
Concluding Perspectives
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride exemplifies how strategically designed spirocyclic building blocks address endemic challenges in drug discovery. Its three-dimensional rigidity, high Fsp³ character, and vectorial diversity enable the optimization of potency, selectivity, and ADME properties—often unattainable with planar architectures. As synthetic methodologies advance (e.g., modular routes from chloroacetylated intermediates) [9], and commercial access improves (e.g., BLD Pharmatech’s CAS 1198286-24-6) [7], this scaffold will continue empowering medicinal chemists to navigate beyond "flatland" toward clinically successful therapeutics.
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1